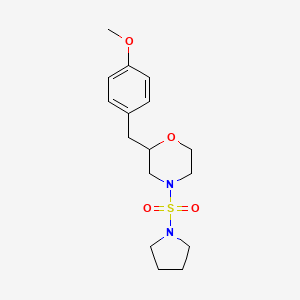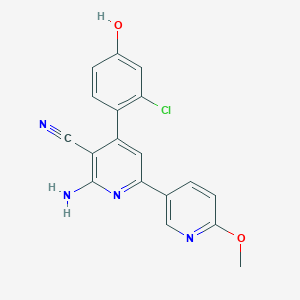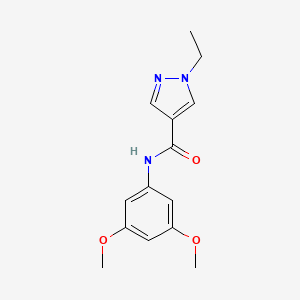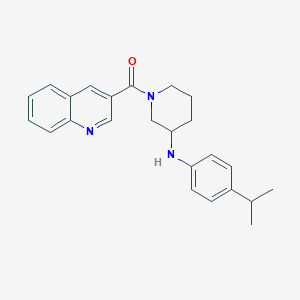
8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine, also known as MTIQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTIQ belongs to the class of quinoline derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In
Wirkmechanismus
The mechanism of action of 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has been found to exhibit a wide range of biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and modulate immune responses. 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has also been shown to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues. Additionally, 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. However, 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine also has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine. One potential application is its use as a therapeutic agent for the treatment of cancer, inflammation, and microbial infections. Additionally, further studies are needed to elucidate the mechanism of action of 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine and to identify potential targets for its therapeutic activity. Furthermore, the development of new synthetic methods for the production of 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine may lead to the discovery of more potent and selective derivatives. Overall, the continued research and development of 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has the potential to lead to the discovery of new and effective treatments for a wide range of diseases and conditions.
Synthesemethoden
8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine can be synthesized by reacting 2-methyl-4-nitroquinoline with tetrahydro-1-naphthylamine in the presence of a reducing agent such as tin(II) chloride. The resulting intermediate is then treated with methoxyamine hydrochloride to yield 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine. The synthesis of 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has been optimized to achieve high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, an anti-inflammatory agent, and an antimicrobial agent. In vitro studies have shown that 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
8-methoxy-4-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-14-13-20(23-21-16(14)10-6-12-19(21)24-2)22-18-11-5-8-15-7-3-4-9-17(15)18/h3-4,6-7,9-10,12-13,18H,5,8,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRGMPDWTQZYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NC3CCCC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine](/img/structure/B5967140.png)


![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5967158.png)
![2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5967163.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5967170.png)
![ethyl 4-(cyclopropylmethyl)-1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B5967176.png)


![N-(4-isopropylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5967199.png)
![2-{1-(2-fluorobenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967200.png)
![5-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}-2-methoxybenzamide](/img/structure/B5967208.png)

![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol](/img/structure/B5967233.png)